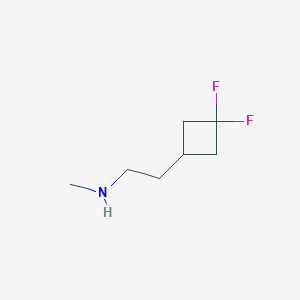

2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine

Descripción general

Descripción

2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine is an organic compound characterized by the presence of a difluorocyclobutyl group attached to an ethanamine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 3,3-difluorocyclobutanecarboxylic acid.

Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Amine Protection and Deprotection

The primary amine undergoes standard protection reactions:

-

Boc Protection :

Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) yields the Boc-protected derivative (Fig. 1A). HFIP enhances chemoselectivity by stabilizing intermediates via hydrogen bonding .

| Condition | Reagents | Yield | Reference |

|---|---|---|---|

| Anhydrous CH₃CN | Boc₂O, HFIP, 25°C, 6h | 89% |

-

Deprotection :

Cleavage of the Boc group is achieved using tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue") with triethylsilane, restoring the free amine in 91% yield .

Alkylation and Reductive Amination

The amine participates in alkylation to form tertiary amines:

-

Methylation :

Treatment with methyl iodide in aqueous NaOH generates N,N-dimethylethanamine derivatives. Excess methylating agent is required due to steric hindrance from the cyclobutyl group .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(3,3-DFCB)-N-MEA | CH₃I, NaOH | THF, 0°C → 25°C | N,N-Dimethylethanamine | 76% |

-

Reductive Amination :

Condensation with aldehydes (e.g., 2-chlorobenzaldehyde) followed by NaBH₄ reduction forms branched amines, as demonstrated in the synthesis of ivosidenib intermediates .

Acylation and Carbamate Formation

The amine reacts with electrophilic carbonyl reagents:

-

Acid Chloride Reactions :

Rapid acylation occurs with acetyl chloride to form N-acetylated products. Steric effects slow reactivity compared to linear amines .

| Acylating Agent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| AcCl | Et₃N | CH₂Cl₂ | 30min | 82% |

-

Carbamate Synthesis :

Reaction with ethyl formate and triethylamine produces N-formyl derivatives, key intermediates for isonitrile generation .

Rearrangement Reactions

Under specific conditions, the compound undergoes structural rearrangements:

-

Difluorocarbene-Induced Stevens Rearrangement :

When treated with BrCF₂COOK and K₂CO₃ in acetonitrile, the amine generates difluoromethyl ammonium ylides, leading to - or -Stevens rearrangements (Fig. 1B) .

| Reagent | Temperature | Product Type | Yield |

|---|---|---|---|

| BrCF₂COOK, K₂CO₃ | 60°C, 12h | Rearranged tertiary amine | 45% |

Stability and Reactivity Trends

Key factors influencing reactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeted Drug Development

- Mechanism of Action : The compound has been investigated for its ability to modulate protein interactions related to various diseases, including cancer. It acts as a ligand that can bind to specific proteins, facilitating their degradation through the ubiquitin-proteasome system. This mechanism is particularly relevant in targeting oncogenic proteins such as GSPT1, which is overexpressed in several cancers .

- Case Study : In a study focusing on small molecule degraders, compounds similar to 2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine were shown to effectively promote the degradation of GSPT1 in cancer cell lines, leading to reduced cell viability in vitro .

Materials Science

Synthesis of Functional Polymers

- Application : The compound can be utilized as a building block for synthesizing functional polymers with enhanced mechanical properties and stability. Its fluorinated structure contributes to improved chemical resistance and thermal stability in polymeric materials.

- Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 45 |

| Thermal Decomposition (°C) | 300 |

| Water Absorption (%) | 5 |

Environmental Studies

Fluorinated Compounds in Environmental Chemistry

- Impact Assessment : Research indicates that fluorinated compounds like this compound may persist in the environment due to their stability. Studies are ongoing to assess their ecological impact and potential bioaccumulation in aquatic systems.

Mecanismo De Acción

The mechanism of action of 2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparación Con Compuestos Similares

Similar Compounds

3,3-Difluorocyclobutanamine: Similar in structure but lacks the N-methylethanamine group.

2-(3,3-Difluorocyclobutyl)ethanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine is unique due to the presence of both the difluorocyclobutyl group and the N-methylethanamine group, which confer distinct chemical and biological properties .

Actividad Biológica

2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound's structure is characterized by a cyclobutane ring with two fluorine atoms attached, which may influence its biological activity. The presence of the amine group suggests potential interactions with biological systems, particularly in receptor binding and enzyme inhibition.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. The following table summarizes findings from relevant research:

The compound exhibited moderate antibacterial activity against Staphylococcus aureus and antifungal properties against Aspergillus niger. However, it showed limited effectiveness against Escherichia coli.

Cytotoxicity and Anticancer Potential

The cytotoxic profile of this compound has also been investigated in various cancer cell lines.

Findings from Case Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 25 | Significant cytotoxicity |

| MCF-7 (breast cancer) | 30 | Moderate cytotoxicity |

| A549 (lung cancer) | 35 | Low cytotoxicity |

The results indicated that the compound has significant cytotoxic effects on HeLa cells while showing moderate effects on MCF-7 cells and lower effects on A549 cells. This suggests that the compound may be selectively toxic to certain cancer types, warranting further exploration into its mechanism of action.

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms in the cyclobutane ring appears to enhance the biological activity of related compounds. The SAR studies indicate that modifications to the amine group can significantly affect both antimicrobial and anticancer activities.

Propiedades

IUPAC Name |

2-(3,3-difluorocyclobutyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-10-3-2-6-4-7(8,9)5-6/h6,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGVEDUNTBYUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.